molecular formula C16H24N2O2 B4847441 4-tert-butyl-N'-pentanoylbenzohydrazide

4-tert-butyl-N'-pentanoylbenzohydrazide

Cat. No. B4847441
M. Wt: 276.37 g/mol
InChI Key: WRDAKEIDYYBEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N'-pentanoylbenzohydrazide, also known as BPBH, is a hydrazide derivative that has gained significant attention in the scientific community for its potential therapeutic applications. BPBH has been studied for its antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N'-pentanoylbenzohydrazide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound's antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antioxidant properties, this compound has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in the treatment of cancer, as tumors require a blood supply to grow. This compound has also been shown to have a protective effect on the liver, potentially making it useful in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N'-pentanoylbenzohydrazide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible to researchers. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other potential therapeutic agents. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.

Future Directions

There are several future directions for 4-tert-butyl-N'-pentanoylbenzohydrazide research. One area of interest is in the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other potential areas of research include the use of this compound in the treatment of liver diseases and the development of new synthetic routes for this compound synthesis.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and oxidative stress. Its low toxicity and ease of synthesis make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and efficacy in vivo. With continued research, this compound may prove to be a valuable addition to the arsenal of therapeutic agents available to researchers and clinicians.

Scientific Research Applications

4-tert-butyl-N'-pentanoylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative damage.

properties

IUPAC Name

4-tert-butyl-N'-pentanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-6-7-14(19)17-18-15(20)12-8-10-13(11-9-12)16(2,3)4/h8-11H,5-7H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDAKEIDYYBEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N'-pentanoylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N'-pentanoylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N'-pentanoylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N'-pentanoylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N'-pentanoylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N'-pentanoylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.